(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid

Description

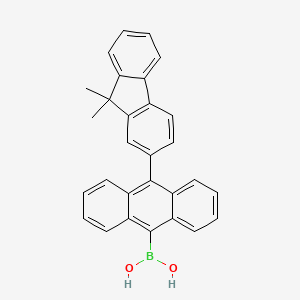

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid (CAS: 333432-28-3) is a boronic acid derivative featuring a fused anthracene-fluorene hybrid structure. Its molecular formula is C₁₅H₁₅BO₂, with a molecular weight of 238.09 g/mol . The compound is synthesized via bromination, methylation, and Grignard reactions starting from fluorene, yielding a high-purity intermediate critical for organic light-emitting diode (OLED) materials . The 9,9-dimethylfluorenyl group enhances steric stabilization and electron transport properties, while the anthracenyl moiety contributes to extended π-conjugation, making it valuable in optoelectronic applications .

Properties

CAS No. |

400607-35-4 |

|---|---|

Molecular Formula |

C29H23BO2 |

Molecular Weight |

414.3 g/mol |

IUPAC Name |

[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]boronic acid |

InChI |

InChI=1S/C29H23BO2/c1-29(2)25-14-8-7-9-19(25)20-16-15-18(17-26(20)29)27-21-10-3-5-12-23(21)28(30(31)32)24-13-6-4-11-22(24)27/h3-17,31-32H,1-2H3 |

InChI Key |

VQNORYOHXDDYRP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid typically involves multiple steps, starting with the preparation of the fluorenyl and anthracenyl precursors. These precursors are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Biology and Medicine

In biology and medicine, this compound has potential applications in the development of fluorescent probes and sensors. Its unique structural properties allow it to interact with biological molecules, making it useful for imaging and diagnostic purposes.

Industry

In industry, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable, conjugated systems makes it an attractive candidate for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. In biological applications, the compound may interact with specific proteins or nucleic acids, altering their function or enabling their detection through fluorescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues:

Optoelectronic Properties

Emission Tuning :

Charge Transport :

- The 9,9-dimethylfluorenyl group in the target compound improves electron mobility (µₑ ≈ 10⁻³ cm²/Vs) compared to dibutyl analogues (µₑ ≈ 10⁻⁴ cm²/Vs) .

Biological Activity

(10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid is a boronic acid derivative characterized by a complex structure that combines anthracene and fluorenyl moieties. This compound has garnered attention due to its potential applications in organic electronics and medicinal chemistry, particularly due to the biological activity associated with boronic acids.

Structural Characteristics

The molecular formula of this compound is C29H23BO2, with a molecular weight of approximately 414.303 g/mol. Its structure features multiple aromatic rings that contribute to its interactions with biological systems.

Biological Activity

Research indicates that boronic acids exhibit various pharmacological properties, including:

- Anticancer Activity : Boronic acids have been shown to disrupt cellular processes critical for cancer cell survival. For instance, studies indicate that they can interfere with borate-dependent cross-links essential for cellular integrity .

- Enzyme Inhibition : Boronic acids can act as inhibitors for specific enzymes. The ability of boron to form reversible covalent bonds with diols allows these compounds to modulate enzyme activity effectively.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of boronic acid derivatives, including the compound :

- Cytotoxicity Studies : Research involving core/shell nanoparticles functionalized with boronic acids demonstrated low toxicity in triple-negative breast cancer cell lines (MDA-MB-231). This suggests potential applications in targeted drug delivery systems .

- Sugar Recognition : A study highlighted the selective sugar recognition capabilities of anthracene-type boronic acids, demonstrating their utility in biochemical sensing applications. The introduction of electron-withdrawing groups significantly altered the pKa values, enhancing their binding affinity for sugars under neutral pH conditions .

- Mechanistic Insights : Investigations into the mechanism of action for boron-based compounds have revealed their role in modulating metabolic pathways in plants and potentially influencing similar pathways in human cells. This opens avenues for further research into their therapeutic applications .

Synthesis and Interaction Studies

The synthesis of this compound typically involves complex organic reactions that incorporate both anthracene and fluorenyl components. Interaction studies often utilize techniques such as:

- NMR Spectroscopy : To elucidate binding interactions with biomolecules.

- Mass Spectrometry : For determining molecular weights and confirming compound identities.

Q & A

How can synthetic routes be optimized to achieve high-purity (10-(9,9-Dimethyl-9H-fluoren-2-yl)anthracen-9-yl)boronic acid?

Methodological Answer:

- Key Steps :

- Suzuki-Miyaura Coupling : Use a boronate ester precursor (e.g., pinacol boronate) and a halogenated anthracene derivative. Catalyze with Pd(PPh₃)₄ (0.5–2 mol%) in a 1:1 mixture of THF and aqueous Na₂CO₃ at 80–100°C for 12–24 hours .

- Protection/Deprotection : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates. For example, use Boc-protected amines in multi-step syntheses to prevent side reactions .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexanes (15:85 to 30:70) or CH₂Cl₂/MeOH (90:10) to isolate the product. Monitor purity via TLC (Rf ~0.5) .

- Critical Parameters :

- Maintain anhydrous conditions for boron-containing intermediates to prevent hydrolysis.

- Optimize stoichiometry of coupling partners (1:1.1 molar ratio of boronate to aryl halide) to minimize unreacted starting material.

What spectroscopic techniques are most reliable for structural validation of this compound?

Methodological Answer:

- 1H/13C NMR :

- Anthracene protons appear as multiplets in δ 8.3–8.6 ppm, while fluorenyl methyl groups resonate as singlets near δ 1.5–1.6 ppm. Boronic acid protons (if present) are typically broadened or absent due to exchange .

- Compare experimental shifts with computed DFT models (e.g., B3LYP/6-31G*) to confirm regiochemistry.

- Mass Spectrometry (ESI or EI) :

- X-ray Crystallography :

How can contradictory fluorescence quantum yield (ΦF) data between solution and solid states be resolved?

Advanced Analysis:

- Aggregation-Induced Emission (AIE) :

- Experimental Design :

What strategies mitigate non-specific binding of this boronic acid in bio-conjugation applications?

Advanced Methodological Answer:

- pH Control : Operate near the boronic acid’s pKa (~7–9) to stabilize the boronate ester form, enhancing specificity for diols (e.g., sugars) .

- Structural Modifications :

- Validation :

How can SHELX software address challenges in refining this compound’s crystal structure?

Advanced Crystallography Workflow:

- Disorder Handling :

- Twinned Data :

- Validation :

What degradation pathways occur during storage, and how can they be monitored?

Methodological Answer:

- Common Pathways :

- Hydrolysis of boronic acid to boroxine (cyclic trimer) in humid conditions.

- Photooxidation of anthracene under UV light.

- Prevention/Monitoring :

How is charge-transport performance evaluated for OLED applications?

Methodological Answer:

- Hole/Electron Mobility :

- Thermogravimetric Analysis (TGA) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.